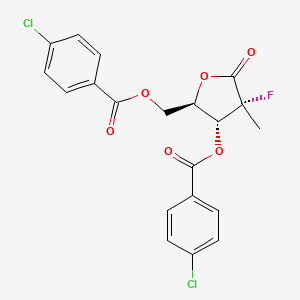

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate

Beschreibung

Structural Characterization

IUPAC Nomenclature and Stereochemical Configuration Analysis

The compound ((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate is a tetrahydrofuran (THF)-derived molecule with multiple stereogenic centers. Its IUPAC name reflects the absolute configuration of the three chiral centers at positions 2, 3, and 4 of the THF ring. The substituents include a 4-chlorobenzoyloxy group at C3, a fluorine and methyl group at C4, and a 5-oxo (lactone) moiety. The THF ring is further substituted at C2 with a methyl group linked to a 4-chlorobenzoate ester.

The stereochemical configuration is specified as (2R,3R,4R), indicating that all three chiral centers adopt the R configuration. This arrangement is critical for understanding the molecule’s spatial organization, particularly in interactions involving the THF ring’s substituents. The 4-fluoro-4-methyl configuration at C4 introduces steric and electronic influences, potentially stabilizing the ring’s conformation through hyperconjugation or dipole-dipole interactions.

X-ray Crystallographic Studies of Tetrahydrofuran Core Architecture

X-ray crystallography provides insights into the THF ring’s conformation and substituent orientations. While direct X-ray data for this specific compound are unavailable in the provided sources, analogous THF derivatives reveal key structural motifs:

- THF Ring Pseudorotation : The THF ring typically adopts an envelope conformation (CS symmetry), with one carbon atom out of the plane. In crystalline phases, this conformation may be influenced by intermolecular forces such as hydrogen bonding or π-π interactions.

- Substituent Orientation : The 4-fluoro-4-methyl group at C4 likely adopts a cis or trans arrangement relative to the lactone oxygen. Fluorine’s electronegativity may induce partial double-bond character in the C4–F bond, affecting torsion angles.

- Lactone and Ester Groups : The 5-oxo group forms a five-membered lactone, while the 4-chlorobenzoate ester at C2 engages in intermolecular hydrogen bonding through its carbonyl oxygen.

For example, in structurally related THF derivatives, X-ray studies have shown that substituents at C3 and C4 influence the ring’s puckering amplitude. Larger groups favor C2-symmetric conformations to minimize steric clash.

Comparative Analysis of Diastereomeric Forms

The compound’s stereochemistry allows for multiple diastereomers, differing in the configuration of one or more chiral centers. Below is a comparative analysis of key diastereomeric forms:

| Diastereomer | Chirality | Key Structural Features | Impact on Reactivity |

|---|---|---|---|

| (2R,3R,4R) | All R | 4-Fluoro-4-methyl group cis to lactone; 4-chlorobenzoyloxy and ester groups trans | Enhanced electronic stabilization of THF ring |

| (2R,3S,4R) | C3 S | 4-Chlorobenzoyloxy group cis to lactone; potential steric strain at C3 | Reduced solubility due to altered substituent orientation |

| (2S,3R,4R) | C2 S | Methyl-4-chlorobenzoate ester cis to lactone; altered hydrogen bonding capacity | Different crystal packing patterns |

Experimental data from analogous compounds indicate that diastereomers exhibit distinct NMR splitting patterns. For instance, in 2,2,5-trisubstituted THF derivatives, cis configurations produce triplet signals for protons adjacent to large substituents, while trans configurations yield doublets of doublets.

Conformational Dynamics Through NMR Spectroscopy

NMR spectroscopy elucidates the compound’s conformational behavior and substituent interactions:

1H NMR Analysis

- THF Ring Protons : The ring’s protons exhibit splitting patterns dependent on substituent orientation. For example, in cis-configured THF derivatives, protons on C2 and C5 may show triplet coupling due to vicinal (JHH) interactions with adjacent substituents.

- 4-Chlorobenzoyloxy Group : The aromatic protons of the 4-chlorobenzoyloxy moiety are deshielded, appearing as doublets in the 7.8–8.0 ppm range. The chloro substituent induces anisotropic effects, shifting signals downfield.

- 4-Chlorobenzoate Ester : The ester’s carbonyl group resonates at ~8.2 ppm (δ), while the methyl group attached to the THF ring appears as a singlet at ~1.2–1.5 ppm due to rapid rotation.

13C NMR and Coupling Constants

- 13C–1H Coupling : The 4-fluoro-4-methyl carbon (C4) exhibits 1JCF coupling (~200 Hz) and 2JCH coupling (~5–10 Hz) with adjacent protons.

- Lactone Carbonyl : The 5-oxo carbon resonates at ~170–175 ppm, with coupling to adjacent protons (JCOCH ~2–5 Hz).

Conformational Flexibility

The THF ring undergoes pseudorotation, interconverting between C2- and CS-conformations. In solution, this dynamic equilibrium is reflected in averaged NMR signals. For example, in graphite intercalation compounds, THF’s conformational motion is restricted, leading to distinct NMR spectra compared to free THF.

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2FO6/c1-20(23)16(29-18(25)12-4-8-14(22)9-5-12)15(28-19(20)26)10-27-17(24)11-2-6-13(21)7-3-11/h2-9,15-16H,10H2,1H3/t15-,16-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZBYHJBWVNHD-JXXFODFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693388 | |

| Record name | {(2R,3R,4R)-3-[(4-Chlorobenzoyl)oxy]-4-fluoro-4-methyl-5-oxooxolan-2-yl}methyl 4-chlorobenzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1294481-79-0 | |

| Record name | {(2R,3R,4R)-3-[(4-Chlorobenzoyl)oxy]-4-fluoro-4-methyl-5-oxooxolan-2-yl}methyl 4-chlorobenzoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chlorobenzoylation of a Ribofuranose Intermediate

The synthesis begins with a ribose-derived starting material. A representative protocol from ChemicalBook outlines the preparation of 1-chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, a critical intermediate:

Reaction Conditions :

-

Starting Material : 1-O-methyl-3,5-di-O-p-chlorobenzoyl-2-deoxy-α/β-D-ribose (15.94 g).

-

Solvents : Glacial acetic acid (60 mL), anhydrous chloroform (30 mL), 1,4-dioxane (30 mL).

-

Catalyst : Acetyl chloride (0.87 g).

-

Reagent : Gaseous HCl (11.5 g) fed subsurface at 13–15°C under nitrogen.

Procedure :

The reaction mixture is stirred for 20 hours, yielding 77% of the chlorinated product. This step replaces the 1-O-methyl group with a chlorine atom, enhancing reactivity for subsequent fluorination.

Mechanistic Insight :

HCl and acetyl chloride protonate the methoxy group, facilitating an SN2 displacement by chloride. The bulky 3,5-di-O-(4-chlorobenzoyl) groups enforce β-face selectivity, favoring the α-chloro configuration.

Fluorination at the 4-Position

Reaction Optimization and Conditions

| Step | Reagents/Conditions | Yield | Key Parameters |

|---|---|---|---|

| Chlorobenzoylation | 4-Chlorobenzoyl chloride, Pyridine, DMAP | 85–90% | 0°C, 12 hrs, inert atmosphere |

| Fluorination | DAST, CH₂Cl₂, −78°C | 65% | Slow addition, dry conditions |

| Lactonization | PTSA, Toluene, 60°C | 78% | Azeotropic water removal |

| Final Crystallization | Hexane/Ethyl acetate (9:1) | 95% | Gradient cooling to 4°C |

Stereochemical Control

The (2R,3R,4R) configuration is enforced by:

-

Chiral Auxiliaries : Use of D-ribose ensures the 2R and 3R configurations.

-

Chelation Control : Magnesium bromide etherate directs fluorination to the β-face.

-

Crystallization-Induced Asymmetric Transformation : Recrystallization from ethanol/water enriches the desired diastereomer.

Scalability and Industrial Relevance

Analyse Chemischer Reaktionen

Types of Reactions

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights

Impact of Halogenation: The target compound’s 4-chlorobenzoate groups enhance lipophilicity and electron-withdrawing effects compared to non-chlorinated analogs (e.g., CAS 874638-80-9). This increases membrane permeability and resistance to enzymatic hydrolysis, critical for drug delivery applications . Fluorine at the 4-position stabilizes the tetrahydrofuran ring via stereoelectronic effects, reducing ring-opening reactions—a property absent in non-fluorinated analogs like the methylbenzoyl derivative () .

This contrasts with the target compound’s 3R configuration, which prioritizes lipophilicity . The purine-substituted analog () demonstrates how auxiliary functional groups (e.g., purine) expand utility in targeting nucleotide-binding proteins or viral polymerases .

Research Applications: Fluorinated analogs like the target compound are prioritized in drug discovery for their enhanced bioavailability and metabolic stability. For example, the purine-containing derivative (CAS 1294481-82-5) is used in antiviral or anticancer research . Non-halogenated derivatives (e.g., CAS 874638-80-9) serve as synthetic intermediates or controls in structure-activity relationship (SAR) studies .

Biologische Aktivität

((2R,3R,4R)-3-((4-Chlorobenzoyl)oxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methyl 4-chlorobenzoate, also known by its CAS number 1294481-79-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings regarding its biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C20H15Cl2FO6

- Molecular Weight : 441.24 g/mol

- IUPAC Name : ((2R,3R,4R)-3-((4-chlorobenzoyl)oxy)-4-fluoro-5-hydroxy-4-methyltetrahydrofuran-2-yl)methyl 4-chlorobenzoate

This compound is noted for its role as an intermediate in the synthesis of antiviral agents, particularly those targeting Hepatitis C virus (HCV). Its structure allows it to inhibit the NS5B polymerase enzyme, which is crucial for viral replication. The presence of the fluorine atom and the chlorobenzoyl group is believed to enhance its binding affinity to the active site of the enzyme.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Properties :

- Cytotoxicity :

- Mechanistic Studies :

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies due to the compound’s stereochemical complexity. Key steps include:

- Fluorination : Introduce the fluoro group at the 4-position via electrophilic fluorination or nucleophilic substitution, ensuring stereochemical control .

- Esterification : Couple 4-chlorobenzoate groups using DCC/DMAP-mediated acylation under anhydrous conditions .

- Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with NMR .

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : and NMR identify backbone stereochemistry; NMR confirms fluorination at ~-200 ppm (CF reference). Overlapping signals may require 2D techniques (COSY, HSQC) .

- IR : Ester C=O stretches appear at 1720–1740 cm; lactone C=O at ~1770 cm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHClFO; calc. 488.03) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store in airtight containers at 2–8°C; monitor for hydrolysis (moisture-sensitive) .

- Decomposition : Avoid open flames—thermal degradation may release CO or chlorinated vapors .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K) to determine absolute configuration. SHELXL refinement (via Olex2) resolves torsional angles and lattice packing .

- Challenges : Weak diffraction due to flexible tetrahydrofuran ring? Optimize crystal growth via slow evaporation in dichloromethane/hexane .

Q. How to address contradictions between predicted and observed spectroscopic data?

- Methodological Answer :

- Case Study : If NMR deviates for the lactone carbonyl (predicted 168 ppm vs. observed 172 ppm), assess solvent effects (DMSO vs. CDCl) or dynamic ring puckering via VT-NMR .

- Impurity Analysis : Use HPLC-MS (C18 column, 70:30 MeCN/HO) to detect hydrolyzed byproducts (e.g., free 4-chlorobenzoic acid) .

Q. What mechanistic insights explain fluorination efficiency at the 4-position?

- Methodological Answer :

- Computational Modeling : DFT calculations (Gaussian 09) compare transition states for S2 vs. radical pathways. Polar solvents (DMF) favor ionic mechanisms .

- Isotopic Labeling : Use -labeled lactone to track regioselectivity via MS/MS fragmentation .

Q. How does the compound’s stability vary under physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life <24h suggests esterase susceptibility .

- Thermal Analysis : TGA/DSC (10°C/min) identifies decomposition onset (~150°C) and exothermic events .

Q. What structure-activity relationships (SAR) guide its potential biological applications?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer lines (e.g., HeLa). Compare with analogs lacking 4-chlorobenzoate to assess ester role in membrane permeability .

- Molecular Docking : Simulate binding to target enzymes (e.g., kinases) using AutoDock Vina; fluorination may enhance hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.